molecular formula C19H20BrN3O2 B15017768 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

Cat. No.: B15017768
M. Wt: 402.3 g/mol
InChI Key: UQRUELFVHUTVRB-FYJGNVAPSA-N
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Description

3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a hydrazinecarbonyl group, and an ethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE typically involves the condensation of 4-bromobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-ethylphenylpropanamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade solvents and catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-(4-ethylphenyl)butanediamide

InChI

InChI=1S/C19H20BrN3O2/c1-2-14-5-9-17(10-6-14)22-18(24)11-12-19(25)23-21-13-15-3-7-16(20)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

UQRUELFVHUTVRB-FYJGNVAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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